molecular formula C12H13NO2S B060405 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde CAS No. 187679-82-9

6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde

Cat. No. B060405
CAS RN: 187679-82-9
M. Wt: 235.3 g/mol
InChI Key: JTOBTQWQJDOKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde, also known as MTQA, is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has been found to interact with different biological molecules, including enzymes, receptors, and signaling pathways. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has also been found to interact with different receptors, including adenosine receptors and dopamine receptors. Additionally, 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has been found to modulate different signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has been found to have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties. 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has also been found to be stable under different experimental conditions, making it a reliable tool for studying different biological processes. However, there are also some limitations to using 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has been found to have cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for research on 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde. One direction is to investigate its potential as a therapeutic agent for different diseases. 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has been found to have anticancer, neuroprotective, and anti-inflammatory properties, making it a promising candidate for drug development. Another direction is to investigate its mechanism of action in more detail. 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has been found to interact with various biological molecules, but the exact mechanism of action is not fully understood. Further research is needed to elucidate the molecular mechanisms underlying the effects of 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde. Finally, future research can explore the potential of 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde as a tool for studying different biological processes. 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has been found to have various applications in pharmacology, biochemistry, and neuroscience, and further research can uncover new applications for this compound.

Synthesis Methods

6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with potassium thiocyanate in the presence of hydrochloric acid. This reaction produces 2-methyl-1,2,3,4-tetrahydroquinoline-3-thiocyanate, which is then reacted with sodium methoxide to produce 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-3-thiol. This compound is further reacted with chloral hydrate and acetic acid to produce 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde.

Scientific Research Applications

6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has been widely used in scientific research as a tool for studying different biological processes. It has been found to have various applications in the fields of pharmacology, biochemistry, and neuroscience. 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has been used to study the mechanism of action of different enzymes and receptors. It has also been used to study the effects of oxidative stress on cells and to investigate the role of different signaling pathways in various diseases.

properties

CAS RN

187679-82-9

Product Name

6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde

Molecular Formula

C12H13NO2S

Molecular Weight

235.3 g/mol

IUPAC Name

6-methoxy-1-methyl-2-sulfanylidene-3,4-dihydroquinoline-7-carbaldehyde

InChI

InChI=1S/C12H13NO2S/c1-13-10-5-9(7-14)11(15-2)6-8(10)3-4-12(13)16/h5-7H,3-4H2,1-2H3

InChI Key

JTOBTQWQJDOKKD-UHFFFAOYSA-N

SMILES

CN1C(=S)CCC2=CC(=C(C=C21)C=O)OC

Canonical SMILES

CN1C(=S)CCC2=CC(=C(C=C21)C=O)OC

synonyms

7-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-6-methoxy-1-methyl-2-thioxo-

Origin of Product

United States

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